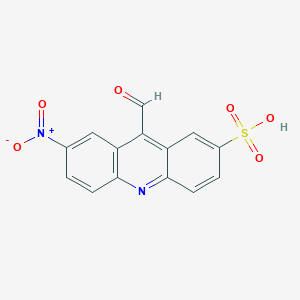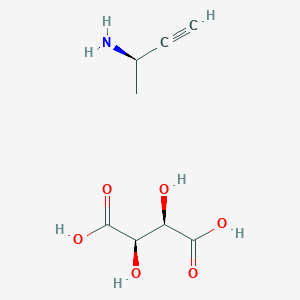![molecular formula C6H14AsO4P B14574781 2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl dimethylarsinite CAS No. 61736-88-7](/img/structure/B14574781.png)
2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl dimethylarsinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl dimethylarsinite is a complex organoarsenic compound that features both phosphorus and arsenic atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl dimethylarsinite typically involves the reaction of dimethylarsinic acid with a suitable phosphorus-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl dimethylarsinite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenate derivatives, while reduction can produce arsenite species.
Scientific Research Applications
2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl dimethylarsinite has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl dimethylarsinite involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with specific amino acid residues, leading to the modulation of enzyme activity or receptor function. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy]ethyl methacrylate
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide
- (2-Hydroxy-2-oxido-1,3,2-dioxaphospholan-4-yl)methyl palmitate
Uniqueness
2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl dimethylarsinite is unique due to its specific combination of phosphorus and arsenic atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications that require its particular characteristics.
Properties
CAS No. |
61736-88-7 |
|---|---|
Molecular Formula |
C6H14AsO4P |
Molecular Weight |
256.07 g/mol |
IUPAC Name |
2-(1,3,2-dioxaphospholan-2-yloxy)ethoxy-dimethylarsane |
InChI |
InChI=1S/C6H14AsO4P/c1-7(2)8-3-4-9-12-10-5-6-11-12/h3-6H2,1-2H3 |
InChI Key |
SAYNISRZODXVNB-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)OCCOP1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]ethan-1-one](/img/structure/B14574704.png)
![2-(Trichloromethyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14574722.png)

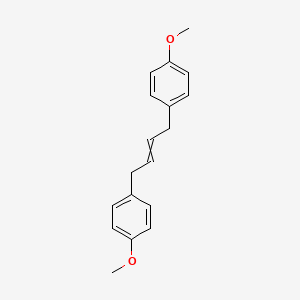
![7,8-Dichloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14574731.png)
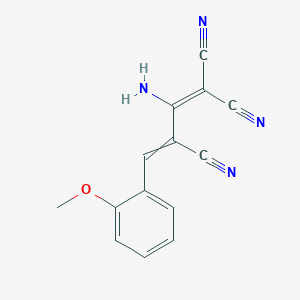
![N~1~-{[Ethyl(dimethyl)silyl]methyl}hexane-1,6-diamine](/img/structure/B14574744.png)
![4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14574757.png)
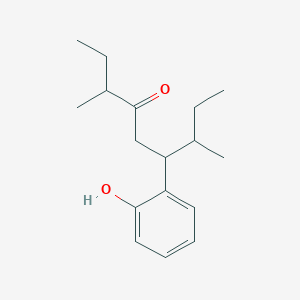
![2,4-Dichloro-1-{4-[(oxo-lambda~4~-sulfanylidene)amino]phenoxy}benzene](/img/structure/B14574776.png)
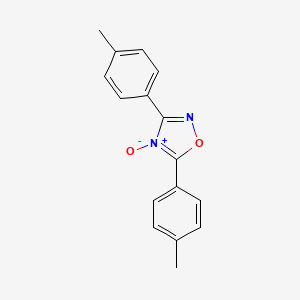
![N-[(2-Phenylethenesulfonyl)carbamoyl]-L-glutamic acid](/img/structure/B14574780.png)
